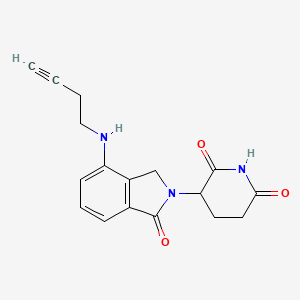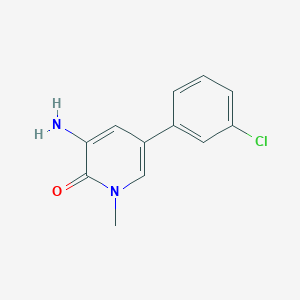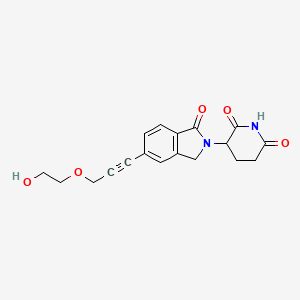![molecular formula C9H5N3O B14776072 2-Formyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B14776072.png)
2-Formyl-1H-benzo[d]imidazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-1H-benzo[d]imidazole-5-carbonitrile is a heterocyclic compound that contains both an imidazole ring and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-1H-benzo[d]imidazole-5-carbonitrile typically involves the cyclization of ortho-phenylenediamine with an appropriate aldehyde and nitrile. One common method involves the reaction of ortho-phenylenediamine with formic acid and a nitrile under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the desired benzimidazole derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions required for high yields.
Analyse Chemischer Reaktionen
Types of Reactions
2-Formyl-1H-benzo[d]imidazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-Carboxy-1H-benzo[d]imidazole-5-carbonitrile.
Reduction: 2-Formyl-1H-benzo[d]imidazole-5-amine.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Formyl-1H-benzo[d]imidazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-Formyl-1H-benzo[d]imidazole-5-carbonitrile in biological systems often involves its interaction with enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Formyl-1H-benzo[d]imidazole-5-amine
- 2-Carboxy-1H-benzo[d]imidazole-5-carbonitrile
- 1H-benzo[d]imidazole-5-carbonitrile
Uniqueness
2-Formyl-1H-benzo[d]imidazole-5-carbonitrile is unique due to the presence of both a formyl group and a nitrile group on the benzimidazole ring.
Eigenschaften
Molekularformel |
C9H5N3O |
|---|---|
Molekulargewicht |
171.16 g/mol |
IUPAC-Name |
2-formyl-3H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C9H5N3O/c10-4-6-1-2-7-8(3-6)12-9(5-13)11-7/h1-3,5H,(H,11,12) |
InChI-Schlüssel |
RVEQCSIDKNJQLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C#N)NC(=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octanoate](/img/structure/B14775996.png)
![4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid](/img/structure/B14776008.png)


![4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14776032.png)


![Ethyl 6-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14776036.png)

![9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine](/img/structure/B14776048.png)

